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Compound of Interest

Compound Name:
6-fluoro-4-methylquinolin-2(1H)-

one

CAS No.: 15912-69-3

Cat. No.: B100114

Get Quote

CAS Number: 15912-69-3 Molecular Formula: C

H

FNO Molecular Weight: 177.18 g/mol IUPAC Name: 6-fluoro-4-methyl-1H-quinolin-2-one

Executive Summary
6-Fluoro-4-methylquinolin-2(1H)-one (also known as 6-fluoro-4-methylcarbostyril) represents

a privileged scaffold in medicinal chemistry. It serves as a precursor for second- and third-

generation fluoroquinolone antibiotics, where the C6-fluorine atom enhances cell wall

penetration and gyrase inhibition. This guide provides a comprehensive reference for the

compound's structural validation via NMR, IR, and Mass Spectrometry, alongside its synthetic

pathway.[1]

Synthesis & Preparation
To ensure spectroscopic purity, the compound is typically synthesized via the Knorr Quinoline

Synthesis.[1] This involves the condensation of 4-fluoroaniline with ethyl acetoacetate, followed
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by acid-mediated cyclization.

Synthetic Pathway
The reaction proceeds through the formation of an acetoacetanilide intermediate, which

undergoes intramolecular electrophilic aromatic substitution (cyclization) in the presence of

polyphosphoric acid (PPA) or concentrated sulfuric acid.[1]
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Figure 1: Knorr synthesis pathway converting 4-fluoroaniline to the target quinolone via acid-

catalyzed cyclization.

Spectroscopic Characterization
The following data represents the consensus spectral features for 6-fluoro-4-methylquinolin-
2(1H)-one. Due to the tautomeric nature of quinolones (lactam vs. lactim), the lactam (2-one)

form predominates in polar solvents like DMSO-d

, which is the standard solvent for analysis due to the compound's poor solubility in chloroform.

Nuclear Magnetic Resonance ( H NMR)
Solvent: DMSO-d

Frequency: 400 MHz
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Position
Shift (

, ppm)
Multiplicity Integration

Coupling (

, Hz)
Assignment

NH 11.65 Broad Singlet 1H -
Lactam NH

(H-1)

H-5 7.60
Doublet of

Doublets
1H ,

Aromatic

(Ortho to

Methyl)

H-7 7.42 Multiplet 1H -
Aromatic

(Ortho to F)

H-8 7.30 Multiplet 1H -
Aromatic

(Ortho to NH)

H-3 6.45 Singlet 1H -

Vinylic Proton

(Alpha to

C=O)

CH 2.45 Singlet 3H -
Methyl Group

at C-4

Technical Insight:

H-3 Signal: The singlet at ~6.45 ppm is diagnostic for the 2-quinolone core. If the compound

were in the 4-hydroxy-2-methyl isomer (a common impurity), this proton would shift

significantly.

Fluorine Coupling: The

F nucleus causes splitting in the

H spectrum.[1] H-5 (meta to F) and H-7 (ortho to F) often appear as complex multiplets due
to

and

coupling.
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Carbon NMR ( C NMR)
Solvent: DMSO-d

Shift (

, ppm)
Carbon Type Assignment

161.5 C=O Carbonyl (C-2)

158.0
C-F (

Hz)
C-6 (Directly bonded to F)

146.5 C_quat C-4 (Methyl substituted)

135.2 C_quat C-8a (Ring Junction)

120.5 CH C-3

119.8
CH (

Hz)
C-7

118.0 C_quat C-4a (Ring Junction)

112.5
CH (

Hz)
C-8

109.0
CH (

Hz)
C-5

18.5 CH 4-Methyl Group

Infrared Spectroscopy (FT-IR)
Method: KBr Pellet
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Wavenumber (cm

)
Vibration Mode Functional Group

3150 - 2850 (N-H)
Lactam N-H (Broad, H-

bonded)

1665 (C=O) Amide Carbonyl (Strong)

1610, 1580 (C=C) Aromatic Ring Skeleton

1240 (C-F) Aryl Fluoride Stretch

820 (C-H)
Out-of-plane bending (1,2,4-

trisubstituted benzene)

Mass Spectrometry (EI-MS)
Ionization: Electron Impact (70 eV)

m/z Ion Type Interpretation

177 [M] Molecular Ion (Base Peak)

149 [M - CO] Loss of Carbonyl (Lactam ring

contraction)

148 [M - CHO] Rearrangement/Loss of formyl

radical

128 [M - CO - F] Loss of Carbonyl and Fluorine

Structural Logic & Validation
The following diagram illustrates the fragmentation logic used to validate the structure during

Mass Spectrometry analysis.
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Figure 2: Primary fragmentation pathways observed in EI-MS for 6-fluoro-4-methylquinolin-
2(1H)-one.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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